![molecular formula C12H13F4N B3070626 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine CAS No. 1004853-54-6](/img/structure/B3070626.png)
4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine
Descripción general
Descripción
The compound “4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine” seems to be a derivative of the compound “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate”. This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for “4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine” were not found, a related compound “4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol” has been synthesized and characterized by physical and spectral methods .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The reactivity and synthesis involving piperidine compounds, such as 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine, are foundational in organic chemistry. Studies have explored nucleophilic aromatic substitution reactions where piperidine reacts with nitro-aromatic compounds, leading to substituted piperidines. This type of reaction highlights the role of piperidine derivatives in synthesizing complex organic molecules and elucidates reaction mechanisms relevant to medicinal chemistry and material science (Pietra & Vitali, 1972).
Pharmacophore Design in Medicinal Chemistry
Arylcycloalkylamines, including phenyl piperidines, are critical pharmacophores in several antipsychotic agents. Research on these compounds has shown that specific arylalkyl substituents, such as the trifluoromethyl group, can significantly enhance the potency and selectivity of binding affinity at dopamine receptors, illustrating the compound's role in developing new therapeutic agents (Sikazwe et al., 2009).
Role in Antitubercular Drug Design
The trifluoromethyl group, a common feature in 4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine, is extensively used in antitubercular drug design. The incorporation of this group into antitubercular agents has been shown to improve their pharmacodynamic and pharmacokinetic properties, highlighting the importance of fluorinated substituents in enhancing the efficacy and safety profiles of therapeutic compounds (Thomas, 1969).
Fluoroalkylation in Green Chemistry
The study of fluoroalkylation, particularly in aqueous media, represents an important area of research for the environmentally benign incorporation of fluorinated groups into organic molecules. This research is pivotal for developing new methodologies in synthetic chemistry that are less harmful to the environment and can provide insights into sustainable chemical practices, including those involving piperidine derivatives (Song et al., 2018).
Propiedades
IUPAC Name |
4-[3-fluoro-4-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N/c13-11-7-9(8-3-5-17-6-4-8)1-2-10(11)12(14,15)16/h1-2,7-8,17H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAMKXJAXZYEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=C(C=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070553.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070556.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070560.png)
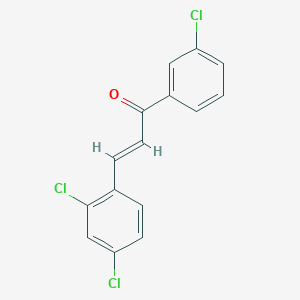

![Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B3070578.png)
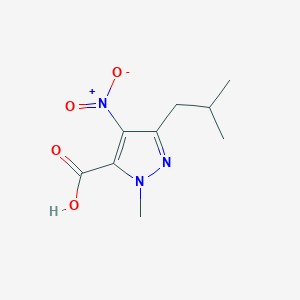
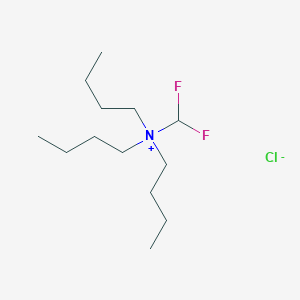
![3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070598.png)
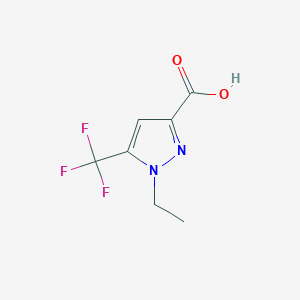
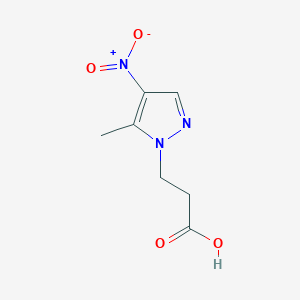
![1-[4-(1H-Imidazol-1-YL)phenyl]ethanol](/img/structure/B3070610.png)

![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3070646.png)